

# Solid-phase extraction (SPE) method with Mometasone-d5 for plasma samples

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## Compound of Interest

Compound Name: Mometasone-d5

Cat. No.: B12418688

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## Application Note:

Solid-Phase Extraction (SPE) Method for the Quantification of Mometasone in Human Plasma using **Mometasone-d5** as an Internal Standard

### Introduction

Mometasone furoate is a potent synthetic corticosteroid with anti-inflammatory properties, commonly used in the treatment of asthma and allergic rhinitis.[1] Due to its low systemic bioavailability (<1%) and consequently very low circulating plasma concentrations (in the sub-pg/mL to low pg/mL range), a highly sensitive and robust analytical method is required for pharmacokinetic studies.[1][2][3] This application note describes a reliable solid-phase extraction (SPE) method for the extraction of Mometasone from human plasma, utilizing **Mometasone-d5** as an internal standard (ISTD) for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like **Mometasone-d5** is crucial for correcting for matrix effects and variations during sample preparation and analysis.

The described SPE protocol effectively removes endogenous plasma components that can interfere with the analysis, leading to improved method sensitivity and robustness. This method is suitable for researchers, scientists, and drug development professionals involved in the bioanalysis of Mometasone.

## Experimental Protocols

### 1. Materials and Reagents

- SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, 1 cc, 30 mg)
- Mometasone and **Mometasone-d5** Standards: Certified reference standards.
- Reagents:
  - Methanol (HPLC grade or higher)
  - Acetonitrile (HPLC grade or higher)
  - Water (deionized or Milli-Q)
  - Formic acid (LC-MS grade)
  - Ammonium acetate (LC-MS grade)
  - Human plasma (with EDTA-K2 as anticoagulant)

### 2. Standard and Sample Preparation

- Stock Solutions: Prepare individual stock solutions of Mometasone and **Mometasone-d5** in a suitable organic solvent (e.g., methanol or DMSO).
- Working Standard Solutions: Prepare serial dilutions of the Mometasone stock solution in an appropriate solvent to create calibration curve (CC) standards and quality control (QC) samples.
- Internal Standard (ISTD) Working Solution: Prepare a working solution of **Mometasone-d5** (e.g., 5 ng/mL in methanol).
- Sample Pre-treatment:
  - Thaw plasma samples at room temperature.

- To a 500  $\mu$ L aliquot of plasma, add 40  $\mu$ L of the ISTD working solution (e.g., 300 pg/mL).
- Add 400  $\mu$ L of 30% methanol to the plasma sample to disrupt protein binding.
- Vortex the sample for 30 seconds to ensure thorough mixing.

### 3. Solid-Phase Extraction (SPE) Protocol

The following protocol is a general guideline and may require optimization based on the specific SPE cartridge and laboratory conditions.

- Conditioning: Condition the SPE cartridge with 1 mL of methanol.
- Equilibration: Equilibrate the cartridge with 1 mL of water.
- Sample Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge.
- Washing:
  - Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
  - Wash the cartridge with 1 mL of 50% methanol to remove less hydrophobic interferences.
- Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for a few seconds to remove excess wash solution.
- Elution: Elute the analyte and internal standard from the cartridge with 0.5 mL of acetonitrile or another suitable organic solvent.
- Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitution: Reconstitute the dried residue in 150  $\mu$ L of a suitable reconstitution solvent (e.g., 30% methanol).
- Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

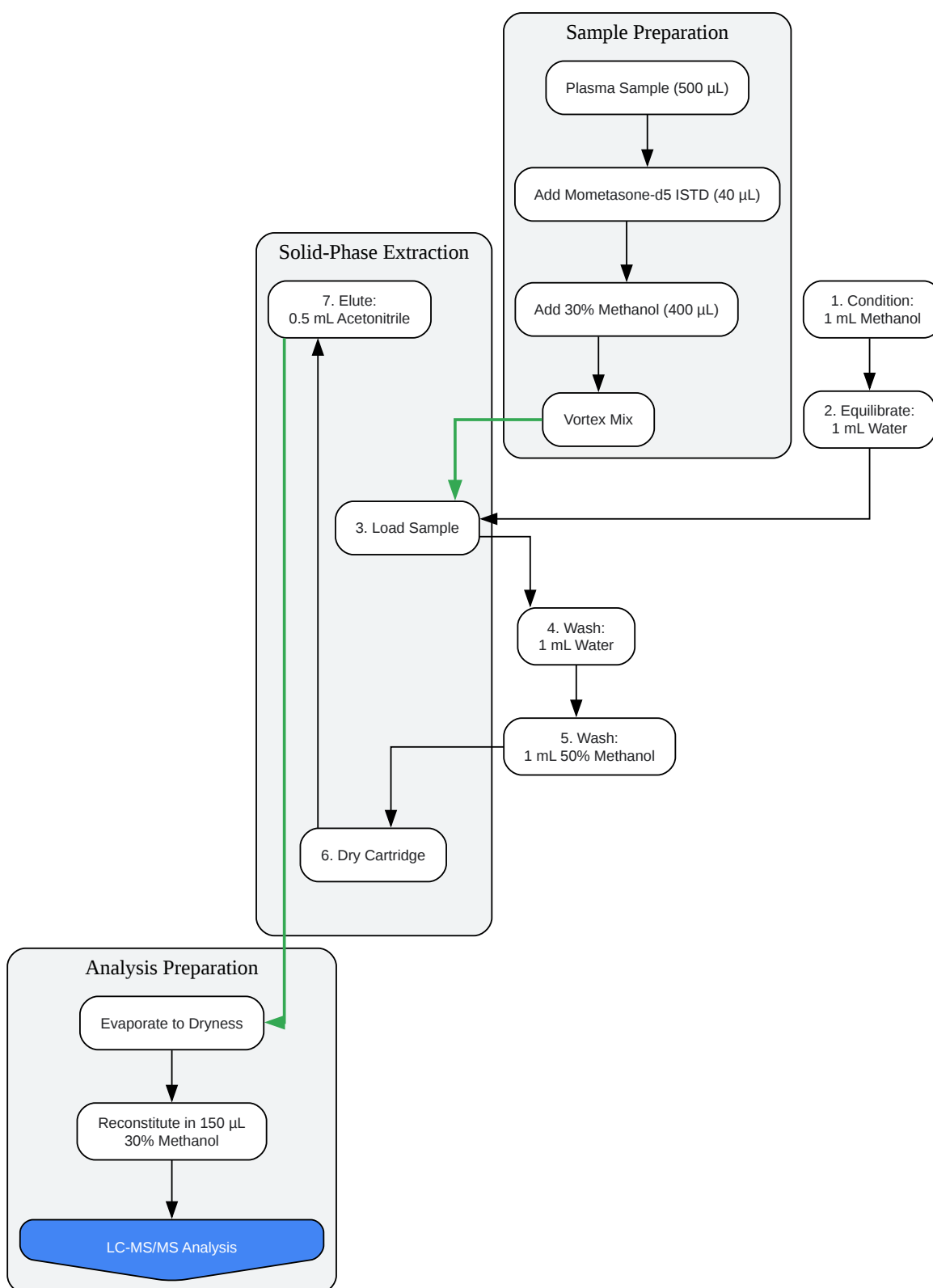
## Quantitative Data Summary

The following table summarizes typical quantitative performance data for SPE-LC-MS/MS methods for Mometasone in human plasma.

Parameter	Typical Value	Reference
Lower Limit of Quantification (LLOQ)	0.25 - 0.5 pg/mL	
Upper Limit of Quantification (ULOQ)	30 - 100 pg/mL	
Linearity ( $r^2$ )	> 0.99	
Extraction Recovery	80.9% - 85%	
Inter-day Precision (%CV)	< 15%	
Intra-day Precision (%CV)	< 15%	
Matrix Effect	Minimal to no significant effect observed	

## Visualizations

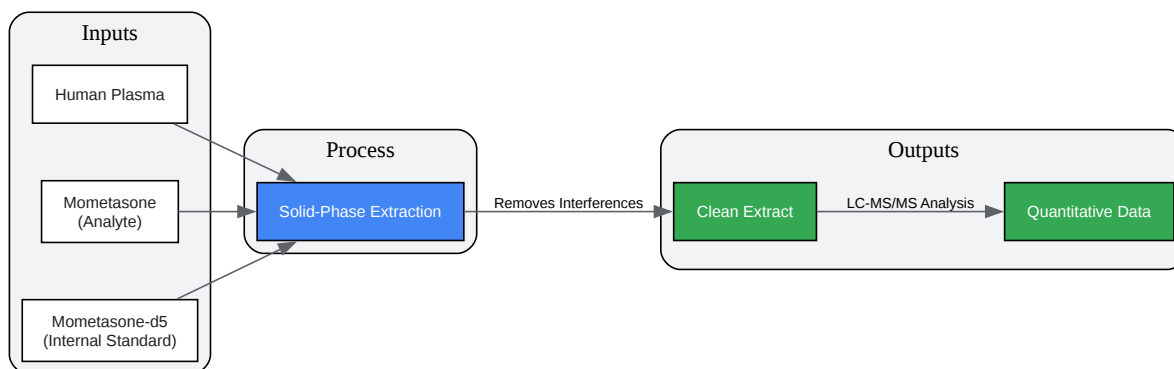
Experimental Workflow Diagram



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Caption: Workflow for the solid-phase extraction of Mometasone from plasma.

## Signaling Pathway (Logical Relationship)



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Caption: Logical relationship of the SPE method for Mometasone analysis.

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## References

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